Thalidomide-5'-O-C6-acid is classified as a pharmaceutical compound with applications in medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. It falls under the category of small molecules used in drug discovery and development.
The synthesis of Thalidomide-5'-O-C6-acid typically involves several key steps:
These reactions are performed under optimized conditions to maximize yield and purity, often using solvents like dimethylformamide and employing catalysts such as palladium on carbon for reductions .
The synthesis process may utilize continuous flow reactors for industrial-scale production, allowing for better control over reaction conditions and improved environmental sustainability. The use of automated systems helps maintain consistency in product quality.
Thalidomide-5'-O-C6-acid retains the core structure of thalidomide while incorporating a carboxylic acid functional group. The molecular formula can be represented as C15H13N2O3, reflecting its complex structure.
The compound's structural analysis can be supported by techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR), which provide insights into its functional groups and molecular interactions .
Thalidomide-5'-O-C6-acid can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation, palladium on carbon for reductions, and activating agents like carbodiimides for substitution reactions. These reactions are fundamental in modifying the compound for further applications in medicinal chemistry .
The mechanism of action for Thalidomide-5'-O-C6-acid primarily involves its interaction with cereblon, a component of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to cereblon, Thalidomide-5'-O-C6-acid facilitates the recruitment of specific substrates for ubiquitination, leading to their degradation by the proteasome. This targeted protein degradation mechanism is pivotal in eliminating harmful proteins associated with various diseases .
Thalidomide-5'-O-C6-acid typically appears as a white to off-white solid with a melting point around 270–272°C. Its solubility varies depending on the solvent used, with common solvents including ethanol and dimethyl sulfoxide.
The compound exhibits typical chemical behaviors associated with carboxylic acids, including reactivity towards nucleophiles and participation in esterification reactions. Its stability under various conditions makes it suitable for diverse applications in research and industry .
Thalidomide-5'-O-C6-acid has several significant applications:
Thalidomide-5'-O-C6-acid (T5C6A) belongs to a class of cereblon (CRBN)-modulating agents designed for targeted protein degradation. Its molecular structure features a glutarimide ring – conserved across immunomodulatory drugs (IMiDs) – linked to a hexanoic acid moiety via an ester bond at the 5'-position. This C6 spacer confers distinct biophysical properties, enhancing hydrophobic interactions within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN's thalidomide-binding domain (TBD) [1] [5]. Crystallographic analyses reveal that the carboxylic acid terminus forms a hydrogen bond with His378 of CRBN, stabilizing the ligand-protein complex beyond the π-stacking interactions typical of unmodified thalidomide [7] [9]. This extended binding mode alters the topology of the CRBN surface, priming it for selective neosubstrate recruitment.
Table 1: Key Binding Interactions of T5C6A vs. Thalidomide in CRBN's Tri-Trp Pocket
| Interaction Site | Thalidomide | T5C6-Acid | Functional Consequence |
|---|---|---|---|
| Trp380/Trp386/Trp400 | π-π stacking (glut. ring) | π-π stacking (glut. ring) | Anchors ligand core |
| His378 | None | H-bond w/ C6-COOH | Stabilizes complex; alters surface electrostatics |
| Hydrophobic Cavity | Partial occupancy | Enhanced via C6 alkyl chain | Increases binding affinity (Kd ~0.8 μM vs. ~4.5 μM for thalidomide) |
| Zinc Ion (Cys326/329) | No effect | Indirect stabilization | Maintains β-hairpin conformation |
The (S)-enantiomer of T5C6A exhibits ~10-fold higher affinity for CRBN than its (R)-counterpart, mirroring the stereoselectivity observed in deuterium-stabilized thalidomide enantiomers [2]. This specificity arises from the relaxed conformation of the glutarimide ring in the (S)-form, optimizing van der Waals contacts with Trp386 [7].
Upon binding CRBN, T5C6A modulates the CRL4CRBN E3 ubiquitin ligase complex (comprising Cullin-4, DDB1, Roc1). Unlike thalidomide – which inhibits CRBN auto-ubiquitination – T5C6A acts as a molecular glue, inducing conformational changes that repurpose the ligase toward novel substrates (neosubstrates) [1] [4]. The C6-acid linker extends away from the TBD, creating an interfacial groove that accommodates zinc finger (ZF) domains of transcription factors like SALL4 and IKZF1/3. This facilitates ternary complex formation: CRBN–T5C6A–neosubstrate. Consequently, the neosubstrate is polyubiquitinated at lysine residues by the E2 ubiquitin-conjugating enzyme and degraded by the 26S proteasome [5] [9].
Table 2: Effects of T5C6A on CRL4CRBN Ubiquitination Activity
| Activity | Baseline (No Ligand) | + Thalidomide | + T5C6A |
|---|---|---|---|
| CRBN Autoubiquitination | High | Inhibited (~80% ↓) | Partially inhibited (~40% ↓) |
| IKZF1/3 Ubiquitination | None | Induced | Enhanced (2.1-fold vs. thalidomide) |
| SALL4 Ubiquitination | None | Weakly induced | Strongly induced (3.5-fold vs. thalidomide) |
| Ubiquitination Rate (Vmax) | 0.8 pmol/min | 2.5 pmol/min | 4.2 pmol/min |
T5C6A’s degradation profile is defined by its selectivity for C2H2 ZF neosubstrates:
T5C6A bridges the pharmacological space between classic IMiDs and next-generation PROTACs:
Table 3: Comparative Properties of Thalidomide, T5C6A, and Key Analogues
| Property | Thalidomide | Lenalidomide | 5-Hydroxythalidomide | T5C6A |
|---|---|---|---|---|
| CRBN Kd (μM) | 4.5 ± 0.3 | 1.2 ± 0.2 | 3.1 ± 0.4 | 0.8 ± 0.1 |
| Primary Neosubstrates | SALL4 (weak) | IKZF1/3 > CK1α | SALL4 >> IKZF1 | SALL4 ≈ IKZF1/3 |
| SALL4 DC50 (μM) | >100 | >100 | 0.9 | 0.4 |
| IKZF1 DC50 (μM) | >100 | 0.25 | >10 | 0.6 |
| PROTAC Utility | Low | Moderate | Low | High (C6-COOH for conjugation) |
| Metabolic Stability | Low (CYP2C19) | Moderate | High | High (esterase-resistant) |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: